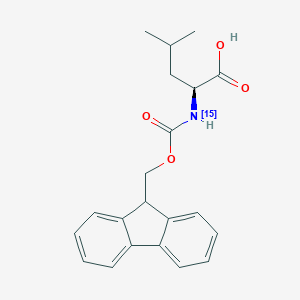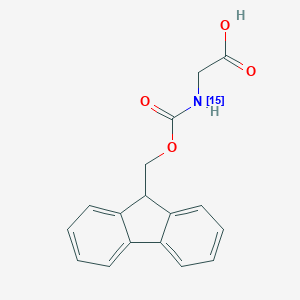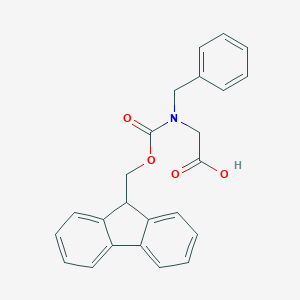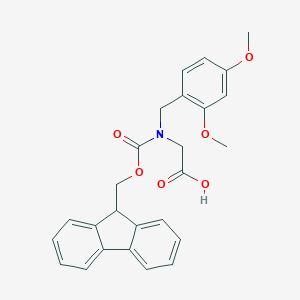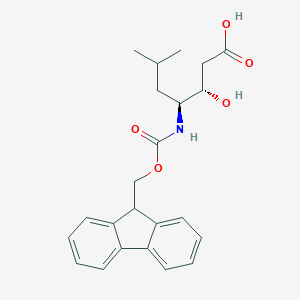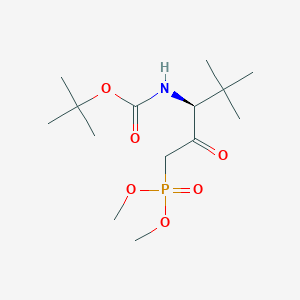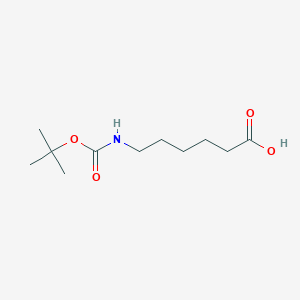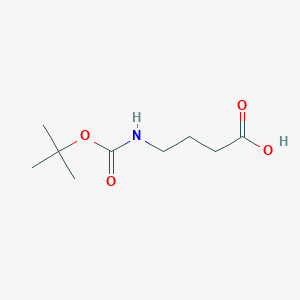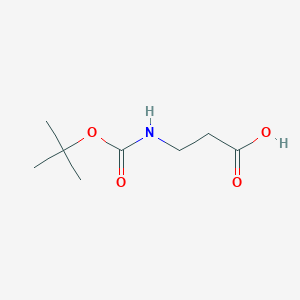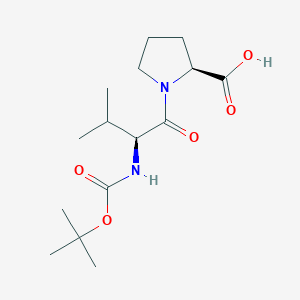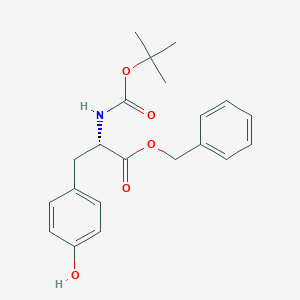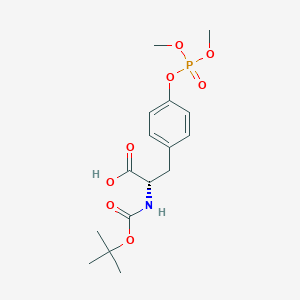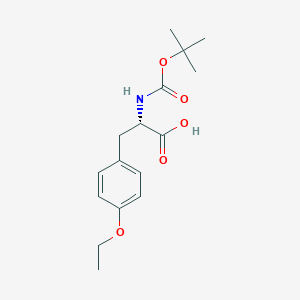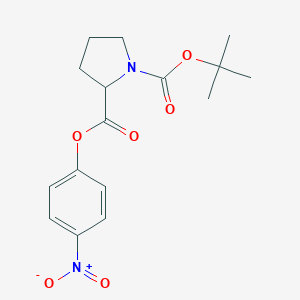
Boc-Pro-ONP
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Boc-Pro-ONP: wird in der Peptidsynthese als Schutzgruppe für Aminosäuren verwendet. Die Boc-Gruppe (tert-Butyloxycarbonyl) schützt die Aminofunktionalität vor unerwünschten Reaktionen während der Synthese von Peptiden . Dies ist entscheidend für die Aufrechterhaltung der Integrität der Peptidkette und die Sicherstellung, dass das Endprodukt frei von Verunreinigungen ist.
Biochemie-Anwendungen
In der Biochemie dient this compound als Schlüsselreagenz für die chemoselektive Aminschutzierung. Dies ermöglicht die selektive Reaktion einer funktionellen Gruppe in Gegenwart anderer potenziell reaktiver Gruppen innerhalb eines Moleküls, was für die Synthese komplexer biochemischer Verbindungen unerlässlich ist .
Pharmakologie
Im Bereich der Pharmakologie wird this compound bei der Entwicklung von Prodrugs eingesetzt. Dies sind Verbindungen, die im Körper einer metabolischen Umwandlung unterliegen, um den aktiven pharmazeutischen Wirkstoff freizusetzen. This compound kann verwendet werden, um die Löslichkeits-, Absorptions- und Verteilungseigenschaften von Arzneimitteln zu modifizieren .
Organische Synthese
Organische Synthese: baut auf this compound für den Schutz von Aminen. Die Boc-Gruppe ist eine gängige Wahl aufgrund ihrer Stabilität unter einer Vielzahl von Bedingungen und ihrer einfachen Entfernung nach Abschluss der Synthese .
Analytische Chemie
In der analytischen Chemie wird this compound in der quantitativen und qualitativen Analyse eingesetzt. Seine Rolle als Schutzgruppe ermöglicht die präzise Messung verschiedener Verbindungen in komplexen Gemischen, was die Identifizierung und Quantifizierung von Substanzen unterstützt .
Materialwissenschaften
Materialwissenschaften: profitieren von der Verwendung von this compound bei der Synthese von Polymeren und anderen fortschrittlichen Materialien. Der Schutz, der durch die Boc-Gruppe geboten wird, ist unerlässlich, um die molekulare Architektur und die Eigenschaften der entwickelten Materialien zu kontrollieren .
Umweltwissenschaften
Obwohl es nicht direkt mit Umweltwissenschaften zusammenhängt, ist die Verwendung von this compound bei der Synthese von umweltfreundlichen Materialien und Chemikalien von wachsendem Interesse. Es trägt zur Entwicklung von Green-Chemistry-Praktiken bei, indem es die Synthese von biologisch abbaubaren Materialien ermöglicht und den Bedarf an aggressiven Chemikalien reduziert .
Grüne Chemie
Schließlich steht this compound im Einklang mit den Prinzipien der Grünen Chemie, indem es ein Mittel bietet, Reaktionen ohne die Notwendigkeit schädlicher Lösungsmittel oder Katalysatoren durchzuführen. Dies minimiert die Umweltbelastung und fördert nachhaltige chemische Praktiken .
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-pro-onp typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with p-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with this compound serving as a key intermediate in the synthesis of more complex peptides .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-pro-onp undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield Boc-proline and p-nitrophenol.
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as primary or secondary amines are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Boc-proline and p-nitrophen
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-10-4-5-13(17)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-9,13H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOBXQVANZIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304049 | |
| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28310-65-8 | |
| Record name | NSC164055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


